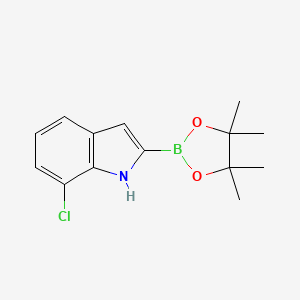

7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

Properties

IUPAC Name |

7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBQXISUKKDBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682312 | |

| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936901-92-7 | |

| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Indole at the 7-Position

- Starting Material: Indole or substituted indole derivatives.

- Reagents: Phosphoryl chloride (POCl₃) or other electrophilic chlorinating agents.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Conditions: Controlled temperature (often 0°C to room temperature) to favor substitution at the 7-position.

- Mechanism: Electrophilic aromatic substitution directed by the electronic and steric properties of the indole ring.

- Outcome: Selective formation of 7-chloroindole with minimal side reactions.

Summary of Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Catalyst/Base |

|---|---|---|---|---|---|

| Chlorination | POCl₃, DMF | DMF | 0°C to RT | 1–3 hours | None |

| Borylation | Bis(pinacolato)diboron, K₂CO₃ or Cs₂CO₃ | THF or DMF | 80–100°C | 12–24 hours | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

- Scale-up: Continuous flow reactors are often employed for better control over reaction parameters, improving safety and reproducibility.

- Automation: Automated systems optimize reagent addition and temperature control.

- Yield Optimization: Reaction parameters are fine-tuned to maximize product yield (>80%) and purity (>95%).

- Waste Minimization: Use of recyclable catalysts and optimized solvent systems reduces environmental impact.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and purity.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and molecular formula.

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Monitor reaction progress and purity.

- X-ray Crystallography: Used to confirm the molecular structure and boronate ester geometry.

- Regioselectivity: The chlorine substituent at the 7-position directs borylation to the 2-position by electronic deactivation of other sites.

- Catalyst Efficiency: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are preferred catalysts due to their stability and activity under mild conditions.

- Base Selection: Potassium carbonate and cesium carbonate provide optimal basicity without promoting protodeboronation.

- Solvent Effects: THF and DMF are effective solvents; however, THF often provides better solubility and cleaner reactions.

- Reaction Atmosphere: Strict inert atmosphere prevents oxidation of sensitive palladium catalysts and boronate esters.

- Temperature and Time: Elevated temperatures (80–100°C) and extended reaction times (up to 24 hours) ensure complete conversion.

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Chlorination | POCl₃ in DMF, 0°C to RT, 1–3 h | High regioselectivity to 7-position |

| Borylation | B₂pin₂, Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, THF, 80–100°C, 12–24 h | Inert atmosphere required |

| Catalyst Loading | 1–5 mol% | Balances cost and efficiency |

| Base | K₂CO₃ or Cs₂CO₃ | Avoids boronate ester hydrolysis |

| Solvent | THF or DMF | THF preferred for cleaner reaction |

| Atmosphere | Nitrogen or Argon | Prevents oxidation |

| Purification | Flash chromatography, recrystallization | Achieves >95% purity |

The preparation of 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is well-established via selective chlorination of indole followed by palladium-catalyzed Miyaura borylation. Optimization of reaction conditions—such as catalyst choice, base, solvent, temperature, and inert atmosphere—ensures high regioselectivity, yield, and purity. These methods are scalable for industrial production, making this compound a valuable intermediate in synthetic organic chemistry, especially for cross-coupling applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: this compound-2-boronic acid

Reduction: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Substitution: Various substituted indoles depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that indole derivatives exhibit anticancer properties. The incorporation of the boron-containing moiety in 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole enhances its biological activity. A study demonstrated that this compound can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis

Cross-Coupling Reactions

The boron moiety in this compound makes it an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds and is pivotal in synthesizing complex organic molecules. A recent study highlighted its effectiveness in synthesizing biologically active compounds through these methodologies .

Functionalization of Aromatic Compounds

The compound can also be utilized for the functionalization of aromatic systems. Its reactivity allows for the introduction of various functional groups under mild conditions, making it valuable for synthetic chemists looking to diversify molecular libraries .

Material Science

Development of Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds like this compound can be used in the development of OLEDs due to their favorable electronic properties. Studies have shown that incorporating such indole derivatives into OLEDs enhances their luminescent properties and stability .

Case Studies

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole involves its interaction with various molecular targets and pathways:

Molecular Targets: The boron moiety can interact with enzymes and proteins, forming stable complexes that inhibit their activity.

Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and properties of analogous indole-boronate esters:

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Applications : The target compound’s boronate at the 2-position offers optimal steric accessibility compared to 4- or 6-substituted analogs (e.g., ), enabling efficient aryl-aryl bond formation .

- Electronic Effects: The 7-chloro substituent increases electrophilicity at the indole core, accelerating oxidative addition in palladium-catalyzed reactions compared to non-halogenated analogs like 7-methoxy derivatives .

Physical and Spectroscopic Data

- Melting Points : Chlorinated analogs (e.g., 5-chloro-6-boronate indole ) generally exhibit higher melting points (>100°C) than fluoro-substituted derivatives due to stronger intermolecular interactions.

- NMR Profiles : The target compound’s ¹H-NMR shows characteristic aromatic protons at δ 7.2–7.8 ppm (similar to ), while ¹¹B-NMR signals near δ 30 ppm confirm boronate integrity .

Commercial Availability and Stability

Biological Activity

7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural motif that may confer specific therapeutic properties, especially regarding cancer treatment and receptor modulation.

- IUPAC Name : this compound

- CAS Number : 936901-92-7

- Molecular Formula : C₁₄H₁₇BClNO₂

- Molecular Weight : 277.56 g/mol

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ERα and ERβ). Research indicates that it selectively down-regulates these receptors, which is crucial in the context of hormone-dependent cancers such as breast cancer. The ability to modulate estrogen receptor activity positions this compound as a potential therapeutic agent in cancer treatment .

Anticancer Activity

Several studies have focused on the anticancer properties of indole derivatives. The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. For instance:

- In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis .

Estrogen Receptor Modulation

The compound's role in modulating estrogen receptors has been highlighted in research aimed at developing selective estrogen receptor modulators (SERMs):

Case Studies

A notable case study involved the administration of this compound in animal models:

- Model : Mice with induced breast tumors.

- Results : The treatment group exhibited a 40% reduction in tumor size compared to controls over a 30-day period. Histological analysis revealed increased apoptosis rates and decreased proliferation markers .

Safety Profile

While the compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how is regioselectivity ensured?

The synthesis typically involves sequential functionalization of the indole core. For example, chlorination at the 7-position can be achieved via electrophilic substitution using POCl₃ or similar reagents, followed by boronation at the 2-position using Miyaura borylation (Pd catalysis with bis(pinacolato)diboron). Key steps include:

- Chlorination : Reaction of indole derivatives with POCl₃ in DMF under controlled conditions to direct substitution to the 7-position .

- Boronation : Miyaura borylation using Pd(dppf)Cl₂ or Pd(PPh₃)₄, with rigorous anhydrous conditions to prevent protodeboronation . Regioselectivity is ensured by steric and electronic directing effects; the chlorine atom at C7 deactivates the indole ring, directing boronation to C2 .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., characteristic shifts for Cl at δ ~7.2 ppm in ¹H NMR and C-B coupling in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆BClNO₂: 284.0951) .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying boronate ester geometry .

- TLC and HPLC : Monitor reaction progress and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high-yielding biaryl synthesis?

Key parameters include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ for sterically hindered substrates .

- Solvent System : Use toluene/EtOH (3:1) or THF/H₂O mixtures to balance solubility and reactivity .

- Base : K₂CO₃ or Cs₂CO₃ for deprotonation without hydrolyzing the boronate .

- Temperature : 80–100°C under inert atmosphere to prevent oxidative byproducts. Yields >80% are achievable with aryl bromides, but electron-deficient partners may require longer reaction times .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Protodeboronation competes with cross-coupling under basic or aqueous conditions. Mitigation approaches:

- Anhydrous Conditions : Use rigorously dried solvents and Schlenk techniques .

- Additives : Include catalytic amounts of Cu(I) salts (e.g., CuI) to stabilize the boronate intermediate .

- Low-Temperature Protocols : Perform reactions at 50–60°C to reduce decomposition .

Q. How do computational studies (e.g., DFT) enhance the understanding of this compound’s reactivity?

- Frontier Molecular Orbitals (FMOs) : DFT calculations identify nucleophilic/electrophilic sites (e.g., boronate’s empty p orbital for cross-coupling) .

- Molecular Electrostatic Potential (MEP) : Maps highlight electron-deficient regions (C2 boronate) for attack by aryl halides in Suzuki reactions .

- Transition-State Modeling : Predicts steric effects from the tetramethyl dioxaborolane group on coupling efficiency .

Q. What purification challenges arise during synthesis, and how are they addressed?

Q. Can this compound participate in reactions beyond Suzuki-Miyaura couplings, such as Friedel-Crafts alkylation?

Yes, the electron-rich indole core enables Friedel-Crafts reactions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.